molecular formula C21H26N2O2 B5696642 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide

2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide

Cat. No. B5696642
M. Wt: 338.4 g/mol
InChI Key: FXJHHMOBTLHSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide, also known as MPMPA, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown to have a mechanism of action that affects certain biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a role in memory and learning. By inhibiting these enzymes, 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide increases the levels of acetylcholine in the brain, which can improve cognitive function. 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has also been shown to have an anti-inflammatory effect by inhibiting the production of certain cytokines.
Biochemical and Physiological Effects
2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on acetylcholinesterase and butyrylcholinesterase, 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine. It has also been shown to have an antioxidant effect, which can protect against oxidative stress. 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has been shown to have a low toxicity profile in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide in lab experiments is its potential as a treatment for neurodegenerative diseases. Its inhibitory effect on acetylcholinesterase and butyrylcholinesterase makes it a potential candidate for the treatment of Alzheimer's disease. 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has also been shown to have an anti-inflammatory effect, which can be useful in studying inflammation-related diseases. One limitation of using 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide in lab experiments is its low solubility in water, which can make it difficult to administer.

Future Directions

There are several future directions for the study of 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide. One direction is to further investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Another direction is to study its potential as an analgesic and anti-inflammatory agent. Additionally, further studies are needed to determine the optimal dosage and administration route of 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide.

Synthesis Methods

The synthesis of 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has been achieved using different methods, including the reaction of 3-methylphenol with piperidine followed by acetylation with 4-bromoacetophenone. Another method involves the reaction of 3-methylphenol with 4-(4-methylpiperidin-1-yl)aniline followed by acetylation with acetic anhydride. The yield of 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide varies depending on the method used.

Scientific Research Applications

2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has been studied for its potential applications in scientific research. It has been shown to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This makes it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease. 2-(3-methylphenoxy)-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide has also been studied for its potential use as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

2-(3-methylphenoxy)-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-16-10-12-23(13-11-16)19-8-6-18(7-9-19)22-21(24)15-25-20-5-3-4-17(2)14-20/h3-9,14,16H,10-13,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXJHHMOBTLHSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methylphenoxy)-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide

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